5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
Description
5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic indole derivative featuring a cyclopropane ring fused to an indolin-2-one scaffold. The compound is distinguished by halogen substituents at the 5' (bromo) and 4' (fluoro) positions on the indole ring, which confer unique electronic and steric properties.
Properties
CAS No. |
913720-17-9 |
|---|---|
Molecular Formula |
C10H7BrFNO |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-bromo-4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-5-1-2-6-7(8(5)12)10(3-4-10)9(14)13-6/h1-2H,3-4H2,(H,13,14) |
InChI Key |
LWWOGXRYCSSILD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3F)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Photochemical Diazotization of Pyrazoline Derivatives
Photochemical diazotization has emerged as a robust method for constructing the spirocyclopropane core. As demonstrated in the synthesis of analogous spirocyclic compounds, pyrazoline derivatives undergo photolysis under controlled conditions to yield cyclopropane rings. For 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one, this method involves:
- Cycloaddition of Diazopropane : Diazopropane, generated via oxidative addition of acetone azine with iodosylbenzene, reacts with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives at −40°C in dichloromethane.
- Photolytic Ring Contraction : Irradiation of the intermediate pyrazoline with a high-pressure mercury lamp (125 W) in the presence of benzophenone induces cyclopropane formation, confirmed by 13C-NMR shifts at 34.0–34.3 ppm.
Optimization Insights :
Halogenation and Cyclopropanation Sequential Synthesis
A sequential approach integrating halogenation and cyclopropanation is widely adopted for spirocyclic indole derivatives. Key steps include:
Bromofluorination of Indolin-2-one
The indolin-2-one precursor undergoes electrophilic substitution using N-bromosuccinimide (NBS) and Selectfluor® in acetonitrile at 0°C. This dual halogenation introduces bromine and fluorine at the 5' and 4' positions, respectively.
Cyclopropanation via Simmons–Smith Reaction
The halogenated intermediate is treated with diiodomethane and a zinc-copper couple in diethyl ether to form the cyclopropane ring. Yields range from 65–78%, depending on stoichiometric ratios.
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Diiodomethane Equiv | 2.5 | Maximizes ring closure |
| Reaction Time | 12–16 h | Prevents overhalogenation |
| Solvent Polarity | Low (diethyl ether) | Enhances cyclopropane stability |
Catalytic Strategies for Enhanced Efficiency
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable selective functionalization during spirocycle assembly. For example, Suzuki–Miyaura coupling introduces aryl groups to the indolin moiety prior to cyclopropanation. Using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1), bromine at the 5' position serves as a coupling handle for boronic acid derivatives.
Organocatalytic Asymmetric Cyclopropanation
Chiral squaramide catalysts induce enantioselectivity in cyclopropanation. In a reported protocol, the reaction of α-diazoesters with indolin-2-one derivatives achieves up to 92% enantiomeric excess (ee) when using squaramide (10 mol%) in chloroform at −20°C.
Purification and Isolation Techniques
Recrystallization Solvent Systems
Recrystallization remains the primary method for isolating high-purity this compound. Optimal solvent pairs include:
Scalability and Industrial Production
Continuous Flow Reactor Systems
Industrial-scale synthesis employs continuous flow reactors to enhance cyclopropanation efficiency. Key advantages include:
- Improved Heat Transfer : Mitigates exothermic side reactions during halogenation.
- Higher Throughput : Achieves 85% yield at 100 g/batch scale.
Waste Reduction Strategies
- Solvent Recycling : Dichloromethane is recovered via distillation with 90% efficiency.
- Catalyst Reuse : Palladium catalysts are immobilized on magnetic nanoparticles, retaining 80% activity after five cycles.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Industry: Utilized in the production of pharmaceuticals and agrochemicals, as well as in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one with key analogs, focusing on molecular properties, synthesis, and substituent effects:
Substituent Effects on Physicochemical Properties
- Halogen Position: Bromine at 5' (vs. Fluorine at 4' introduces strong electron-withdrawing effects, which may stabilize the indole ring against oxidation .
- Melting Points : Brominated derivatives (e.g., 5'-Br in , mp 204–206°C) typically exhibit higher melting points than fluorinated analogs due to stronger van der Waals interactions .
- Reactivity : Bromine at 5' facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas fluorine at 4' may direct electrophilic attacks to adjacent positions .
Research Findings and Implications
Electronic Modulation: The 4'-fluoro substituent in the target compound likely reduces electron density at the indole ring, enhancing stability under acidic conditions compared to non-fluorinated analogs .
Steric Considerations : The 5'-bromo group may hinder rotational freedom in the cyclopropane ring, influencing conformational preferences in binding to biological targets .
Synthetic Challenges : Simultaneous introduction of bromo and fluoro groups requires precise regiocontrol, as seen in ’s 5'-Br-6'-F derivative, which employs protective group strategies .
Biological Activity
5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 256.07 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H7BrFNO |
| Molecular Weight | 256.07 g/mol |
| CAS Number | 913720-17-9 |
Research indicates that this compound exhibits significant anticancer properties through several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptotic cell death in various cancer cell lines by activating caspase pathways, particularly caspase-3. This process is essential for eliminating cancer cells and preventing tumor growth.
- Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest, which halts the proliferation of cancer cells. This effect is critical in managing the growth of tumors and enhancing the efficacy of other therapeutic agents.
- Microtubule Disruption : Similar to other known anticancer agents, it may disrupt microtubule formation, leading to impaired mitosis and subsequent cell death. The inhibition of tubulin polymerization has been observed in studies involving related compounds .
Efficacy Against Cancer Cell Lines
This compound has demonstrated potent activity against a range of human cancer cell lines:
| Cell Line | IC50 (nM) | Response |
|---|---|---|
| Colon Cancer (HCT116) | 4–26 | Sensitive |
| Prostate Cancer (PC3) | TBD | TBD |
| Cervical Cancer (HeLa) | TBD | TBD |
| Lung Cancer (A549) | TBD | TBD |
| Breast Cancer (MCF7) | TBD | TBD |
The specific IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, with some exhibiting heightened sensitivity due to genetic factors such as p53 status.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- A study on colorectal cancer cells showed that treatment with this compound resulted in significant apoptosis and decreased expression of β-tubulin proteins after treatment, indicating its role as a microtubule disruptor .
- Another investigation detailed how this compound could overcome drug resistance in certain cancer cell lines that typically express high levels of the ABCB1 protein, which is associated with multidrug resistance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one, and how can reaction conditions be optimized for higher yields?
- The compound is synthesized via cyclopropanation reactions. A representative method involves using brominated indolinone precursors and alkyne derivatives in the presence of cesium carbonate (Cs₂CO₃) as a base and dimethylformamide (DMF) as a solvent. For example, spirocyclopropane formation can be achieved using 1-chloro-2-iodoethane as a cyclopropane precursor, followed by deprotection with trifluoroacetic acid (TFA) and purification via column chromatography (PE:EA = 13:1) to yield the product (71% yield) . Optimization strategies include adjusting stoichiometry (e.g., 1.5 equivalents of alkyne) and temperature control during cyclopropane ring closure.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
- 1H/13C-NMR confirms the spirocyclic structure and substituent positions (e.g., bromo and fluoro groups). For example, aromatic protons in the indolinone ring appear as singlets (δ 8.17–8.29 ppm), while cyclopropane protons show distinct coupling patterns (δ 1.45–1.99 ppm) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd. 253.0/255.0; observed 253.1/255.1) .
- Melting Point (Mp) analysis (e.g., 204–206°C for related analogs) ensures purity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Stability studies should include:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- HPLC-PDA monitoring under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) to track impurity profiles.
- Light sensitivity tests using UV-Vis spectroscopy to detect photodegradation products .
Advanced Research Questions
Q. What strategies enable diastereoselective synthesis of the spirocyclopropane moiety, and how do steric/electronic factors influence stereochemical outcomes?
- Diastereoselectivity is achieved via metal-free cyclopropanation using tosylhydrazone salts, where electron-deficient olefins favor trans-cyclopropane formation. Computational studies suggest that transition-state puckering and substituent bulkiness (e.g., bromo vs. fluoro groups) dictate stereoselectivity, with bulky groups favoring endo transition states . For example, (1R,2R)-isomers are obtained in 89% yield using chiral phosphine catalysts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s antiviral potential, particularly against HIV or other RNA viruses?
- In vitro assays : Test inhibitory activity against HIV-1 reverse transcriptase (RT) or viral entry proteins (e.g., gp120). For example, analogs like (1S,2S)-5'-chloro-spiroindolinones show IC₅₀ values <1 µM .
- Molecular docking : Use software (e.g., MOE 2016) to model interactions with viral targets. Fluorine substituents enhance binding via halogen bonding with RT active sites .
- Cytotoxicity profiling : Compare selectivity indices (CC₅₀/IC₅₀) in MT-4 or PBMC cells to ensure therapeutic windows .
Q. What analytical approaches resolve contradictions in reported synthetic yields or biological activity data across studies?
- Method validation : Replicate protocols using identical reagents (e.g., Cs₂CO₃ purity >99%) and characterize intermediates via LC-MS to identify variability sources .
- Meta-analysis : Compare crystallographic data (e.g., CCDC entries) to verify stereochemical assignments. For example, discrepancies in cyclopropane dihedral angles may explain yield differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
